2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Description
2-[(4-Bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a sulfonamide derivative of the tetrahydroisoquinoline (THIQ) scaffold, characterized by a 4-bromophenyl sulfonyl group attached to the nitrogen atom of the THIQ core.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAHRLZMYNJYFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzenesulfonyl chloride and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or toluene.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and employing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives or reduced to modify the hydrogenation state.
Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: Fully hydrogenated tetrahydroisoquinoline derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for therapeutic applications.
Industry:
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline largely depends on its interaction with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Features :
- Structure: The compound combines the THIQ framework (a bicyclic structure with a benzene ring fused to a partially saturated six-membered nitrogen-containing ring) with a sulfonyl group linked to a 4-bromophenyl substituent.
- Synthesis : Microwave-assisted methods for analogous N-sulfonyl-THIQ derivatives (e.g., 2-((4-fluorophenyl)sulfonyl)-THIQ) involve coupling sulfonyl chlorides with THIQ precursors under catalytic conditions . Similar protocols could apply to the bromophenyl variant.
- Physical Properties: Based on analogs like 2-(4-bromophenyl)-THIQ (without sulfonyl), the target compound likely has a molecular formula of C₁₅H₁₄BrNO₂S and a molecular weight of ~365.3 g/mol. Its melting point and solubility are expected to differ significantly from non-sulfonyl analogs due to increased polarity .
Comparison with Similar Compounds
Structural Analogs with Sulfonyl Groups
2-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula: C₁₅H₁₄FNO₂S
- Molecular Weight : 291.34 g/mol
- Lower molecular weight and reduced steric bulk compared to the bromophenyl analog. Solubility: Likely higher in polar solvents due to fluorine’s electronegativity.
Other Sulfonamide Derivatives
Compounds like 4-methyl-N'-(1,2,3,4-tetrahydroquinoline-1-carbonothioyl)benzenesulfonohydrazide () highlight the role of sulfonyl groups in enhancing bioactivity, such as laccase inhibition in fungicides. The bromophenyl sulfonyl group in the target compound may similarly improve interactions with biological targets.
Halogen-Substituted THIQ Derivatives
1-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline (18c)
- Molecular Formula : C₁₅H₁₄BrN
- Molecular Weight : 288.18 g/mol
- Key Differences: Lacks the sulfonyl group, reducing polarity and molecular weight. Bioactivity: Non-sulfonyl THIQ derivatives (e.g., 6,7-dimethoxy-THIQ) show affinity for sigma-2 receptors (σ2R), suggesting substituent-dependent receptor selectivity .
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-THIQ
- Molecular Formula : C₁₆H₁₄BrCl₂N
- Molecular Weight : 371.10 g/mol
- Key Differences :
- Additional chloro and methyl substituents increase steric hindrance and molecular complexity.
- Likely exhibits distinct pharmacokinetics and toxicity profiles due to halogen positioning.
Functional Group Impact on Bioactivity
Sulfonyl vs. N-Methylated Derivatives
- N-Methyl-THIQ derivatives (e.g., 1-methyl-THIQ) are metabolized to neurotoxic isoquinolinium ions via monoamine oxidase, mimicking MPTP’s Parkinsonian effects .
- However, the sulfonyl group may limit BBB penetration compared to non-polar analogs .
Methoxy-Substituted Analogs
- 6,7-Dimethoxy-THIQ derivatives exhibit σ2R selectivity, attributed to electron-donating methoxy groups enhancing receptor interactions . In contrast, the bromophenyl sulfonyl group’s electron-withdrawing nature may favor different targets.
Data Tables
Table 1: Physical and Chemical Properties of Selected THIQ Derivatives
*Inferred from structural analogs.
Biological Activity
2-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. This compound has drawn attention due to its potential therapeutic applications in various fields including oncology, neurology, and infectious diseases.
- Molecular Formula : C15H14BrNO2S
- Molecular Weight : 352.25 g/mol
- CAS Number : 81997831
Anticancer Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs showed IC50 values as low as 1.23 µM against MOLT-3 cells, indicating potent anticancer activity .
Antimicrobial Activity
Studies have shown that tetrahydroisoquinoline derivatives possess antimicrobial properties. In a comparative analysis of similar compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
Tetrahydroisoquinoline derivatives have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The sulfonamide group in these compounds enhances their binding affinity and inhibitory action. Notably, several derivatives demonstrated strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease mechanisms .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the bromophenyl and sulfonyl groups significantly influences its interaction with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Bromophenyl Group | Enhances lipophilicity and biological interactions |
| Sulfonyl Group | Increases enzyme inhibition potential |
Case Study 1: Cytotoxicity Evaluation
In a systematic study on the cytotoxicity of tetrahydroisoquinoline derivatives, researchers synthesized various analogs including this compound. The compound exhibited significant cytotoxicity against multiple cancer cell lines with a notable selectivity profile .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of tetrahydroisoquinoline derivatives revealed that compounds with similar sulfonamide modifications showed promising results against common bacterial pathogens. The findings suggest that the structural modifications enhance their pharmacological effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
